(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol
Description
Contextualization within Aromatic Methanol (B129727) Derivatives
Aromatic methanol derivatives, also known as benzyl (B1604629) alcohols, are a class of organic compounds where a hydroxymethyl group (-CH₂OH) is attached to a benzene (B151609) ring. The chemical properties and reactivity of these compounds are significantly influenced by the nature and position of other substituents on the aromatic ring. The subject compound is a highly substituted benzyl alcohol, featuring electron-donating methoxy (B1213986) groups at positions 2 and 5, and a methoxymethyl group at position 4. This substitution pattern is anticipated to influence its electronic properties and reactivity, potentially making it a valuable intermediate in organic synthesis.
The presence of multiple oxygen-containing functional groups offers various sites for chemical modification, positioning it as a versatile building block for the synthesis of more complex molecules. Aromatic compounds are fundamental in medicinal chemistry, often contributing to the efficacy, selectivity, and bioavailability of drugs due to their rigid structures and ability to engage in various non-covalent interactions.
Academic Significance and Research Directions
While (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol is commercially available from several suppliers, indicating its use in chemical synthesis, it is not a widely studied compound in its own right within academic literature. bloomtechz.com Its significance primarily lies in its potential as a synthetic intermediate for constructing more complex molecular architectures.
Future research directions could involve exploring its utility as a precursor for novel ligands, catalysts, or biologically active molecules. The functional groups present could be modified to introduce new properties. For instance, the alcohol moiety could be oxidized to an aldehyde or a carboxylic acid, or it could be converted into an ether or an ester. The methoxymethyl group also offers a handle for further chemical transformations.
Given the prevalence of the 2,5-dimethoxy substitution pattern in pharmacologically active compounds, particularly in the field of neuroscience, this molecule could serve as a scaffold for the development of new therapeutic agents. bloomtechz.comoup.com Research into substituted benzyl alcohols has also revealed their potential for applications in materials science and as antibacterial and antifungal agents.
Structure
3D Structure
Properties
IUPAC Name |
[2,5-dimethoxy-4-(methoxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-7-9-5-10(14-2)8(6-12)4-11(9)15-3/h4-5,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFFWBTHYGONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C(=C1)OC)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol
Reactions Involving the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether in (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol serves as a protective group for a phenolic oxygen. Its stability and cleavage are characteristic of acetals.
The MOM ether group is known for its stability under neutral and basic conditions, making it a robust protecting group in many synthetic operations. However, it is labile to acidic conditions. The cleavage mechanism under acidic conditions involves the protonation of one of the ether oxygens, followed by the formation of a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by a nucleophile (such as water) to release the deprotected phenol (B47542), along with formaldehyde (B43269) and methanol (B129727).
A variety of acidic reagents, including both Brønsted and Lewis acids, can be employed to cleave the MOM ether. wikipedia.org The reaction is typically carried out in protic solvents. For aromatic MOM ethers specifically, chemoselective transformations have been developed. For instance, treatment with trialkylsilyl triflates (like TMSOTf or TESOTf) in the presence of 2,2′-bipyridyl can effectively deprotect the ether, sometimes proceeding through an intermediate silyl (B83357) ether. acs.org Another efficient method involves the use of zinc bromide (ZnBr₂) and propanethiol (n-PrSH), which can rapidly and selectively remove the MOM group under mild conditions. researchgate.net
Table 1: Selected Reagents for the Cleavage of Methoxymethyl Ethers
| Reagent(s) | Conditions | Comments |
| Hydrochloric Acid (HCl) | Aqueous or in an organic solvent like methanol | A common and straightforward method for acid-catalyzed hydrolysis. adichemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Protic or aprotic solvents | A solid, easy-to-handle acid catalyst. |
| Lewis Acids (e.g., MgBr₂, ZnBr₂) | Aprotic solvents (e.g., CH₂Cl₂, Et₂O) | Can offer milder conditions and different selectivity compared to Brønsted acids. researchgate.netresearchgate.net |
| Trialkylsilyl Triflates (R₃SiOTf) | With 2,2′-bipyridyl in CH₃CN | Allows for chemoselective deprotection of aromatic MOM ethers. acs.org |
| Catechol Boron Bromide | Aprotic solvents | Effective for cleaving certain ether protecting groups under mild conditions. researchgate.net |
The photochemistry of benzyl (B1604629) derivatives, particularly those with electron-donating methoxy (B1213986) groups, can lead to unique transformations. While specific photolytic studies on this compound are not extensively documented, research on analogous 3,5-dimethoxybenzyl compounds provides insight into potential reaction pathways. researchgate.net
Upon UV irradiation, 3,5-dimethoxybenzyl compounds with suitable leaving groups have been shown to form highly reactive 5-methylene-1,3-cyclohexadiene (B14706692) intermediates. researchgate.net This transformation proceeds via a photochemical heterolysis or homolysis of the benzylic substituent bond. In the case of this compound, photolysis could potentially induce cleavage of the C-O bond of the primary alcohol or the ether linkages. The electron-rich nature of the dimethoxybenzene ring facilitates the formation of benzylic carbocation or radical intermediates upon photoexcitation. These intermediates can then undergo further reactions, such as solvolysis if the reaction is performed in a nucleophilic solvent like methanol or water.
Reactions of the Primary Alcohol Moiety
The primary benzylic alcohol group is a versatile functional handle that can undergo a variety of common transformations such as oxidation, esterification, and conversion to halides.
The oxidation of the hydroxymethyl group is a principal reaction. Methoxy-substituted benzyl alcohols are readily oxidized to their corresponding aldehydes under mild conditions using a range of catalytic systems. unimi.itresearchgate.net For example, copper-based catalysts in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) are effective for the aerobic oxidation of benzylic alcohols. researchgate.net Stronger oxidizing agents can further convert the intermediate aldehyde to a carboxylic acid.
Table 2: Potential Transformations of the Primary Alcohol Group
| Reaction Type | Reagents | Product Type |
| Oxidation (to Aldehyde) | PCC, PDC, TEMPO/NaOCl, MnO₂ | Aldehyde |
| Oxidation (to Carboxylic Acid) | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| Esterification | Acyl chloride or anhydride, with a base (e.g., pyridine) | Ester |
| Etherification (Williamson) | NaH, then an alkyl halide (e.g., CH₃I) | Ether |
| Conversion to Halide | SOCl₂, PBr₃ | Benzyl Chloride, Benzyl Bromide |
| Reduction | HSiEt₃ / B(C₆F₅)₃ | Hydrocarbon (Methyl group) organic-chemistry.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The substitution pattern of the aromatic ring, featuring two strongly electron-donating methoxy groups and a methoxymethyl group, heavily influences its reactivity towards substitution.
The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (SₑAr). The two methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.orgmsu.edu The methoxymethyl group at position 4 is also an ortho, para-director, although its activating effect is weaker than that of the methoxy groups.
The directing effects of the existing substituents are cooperative. The methoxy group at C1 directs incoming electrophiles to C2 (occupied) and C6. The methoxy group at C2 directs to C1 (occupied) and C3. The methoxymethyl group at C4 directs to C3 and C5 (occupied). Therefore, electrophilic attack is strongly favored at the C3 and C6 positions, which are electronically enriched and sterically accessible.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and/or 6-Nitro- derivative |
| Halogenation | Br₂, FeBr₃ | 3-Bromo- and/or 6-Bromo- derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-Alkyl- and/or 6-Alkyl- derivative |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-Acyl- and/or 6-Acyl- derivative |
| Sulfonation | Fuming H₂SO₄ | 3-Sulfonic acid and/or 6-Sulfonic acid derivative |
Conversely, nucleophilic aromatic substitution (SₙAr) is highly disfavored for this molecule. SₙAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). libretexts.orgmasterorganicchemistry.com The subject compound has a highly electron-rich ring due to the multiple electron-donating substituents, which would repel incoming nucleophiles, making this pathway energetically prohibitive.
Reductive and Oxidative Transformations
Beyond the specific reactions of the individual functional groups, the molecule as a whole can undergo broader reductive and oxidative transformations.
Oxidative Transformations: Under certain oxidative conditions, cleavage of the ether linkages can occur. Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of aromatic methyl ethers, converting them into phenols. nih.gov Chemical methods for the oxidative deprotection of methoxymethyl ethers can also lead to the corresponding carbonyl compounds. researchgate.net Therefore, harsh oxidative conditions could potentially lead to the cleavage of the methoxymethyl ether or the aromatic methoxy groups, in addition to the oxidation of the primary alcohol.
Reductive Transformations: The primary alcohol can be completely reduced to a methyl group, converting the molecule to the corresponding hydrocarbon derivative. evitachem.com This can be achieved using reagents like triethylsilane (HSiEt₃) in the presence of a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). organic-chemistry.org Furthermore, reductive cleavage of ether bonds is also possible. For instance, some methods for the deprotection of benzyl ethers involve catalytic hydrogenation, which could potentially affect the benzylic C-O bond of the alcohol.
Structural Characterization and Spectroscopic Analysis of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol
Advanced Spectroscopic Techniques for Structure Elucidation
The additional methoxymethyl group at the 4-position of the target molecule is expected to introduce specific changes to the NMR spectrum. The protons of the methoxymethyl group (-CH₂OCH₃) would likely appear as a singlet for the methoxy (B1213986) protons and another singlet for the benzylic methylene (B1212753) protons. These would be in addition to the signals observed for the parent 2,5-dimethoxybenzyl alcohol structure.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~6.9 | s | 1H |
| H-6 | ~6.8 | s | 1H |
| Ar-CH₂OH | ~4.6 | s | 2H |
| Ar-CH₂OCH₃ | ~4.5 | s | 2H |
| C2-OCH₃ | ~3.8 | s | 3H |
| C5-OCH₃ | ~3.8 | s | 3H |
| C4-CH₂OCH₃ | ~3.4 | s | 3H |
| -OH | Variable | s | 1H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~130 |
| C-2 | ~154 |
| C-3 | ~114 |
| C-4 | ~128 |
| C-5 | ~150 |
| C-6 | ~112 |
| Ar-CH₂OH | ~60 |
| Ar-CH₂OCH₃ | ~70 |
| C2-OCH₃ | ~56 |
| C5-OCH₃ | ~56 |
| C4-CH₂OCH₃ | ~58 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. While a specific mass spectrum for (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol is not publicly available, the expected fragmentation can be inferred from the analysis of related benzyl (B1604629) alcohol derivatives.
The molecular weight of this compound (C₁₁H₁₆O₄) is 212.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212.
The fragmentation of benzyl alcohols is well-documented and typically involves several key pathways:
Loss of a hydrogen atom: Formation of an [M-1]⁺ ion.
Loss of a hydroxyl radical: Formation of a benzylic cation. For the target molecule, this would likely be a prominent peak.
Loss of a methoxy radical: From one of the methoxy substituents.
Loss of formaldehyde (B43269) (CH₂O): From the benzylic alcohol moiety.
Cleavage of the methoxymethyl group: This could involve the loss of a methoxymethyl radical (•CH₂OCH₃) or a methoxy radical (•OCH₃) followed by rearrangement.
Given the substituents, the fragmentation of this compound is expected to be complex. The presence of multiple methoxy groups and a methoxymethyl group provides several potential sites for initial ionization and subsequent fragmentation, leading to a rich and informative mass spectrum. The stability of the resulting fragment ions will govern the relative intensities of the observed peaks. For instance, the formation of a tropylium-like ion, common in the mass spectra of benzyl derivatives, is also a possibility following initial fragmentations.
Expected Key Fragment Ions:
| m/z | Possible Fragment |
| 212 | Molecular Ion [M]⁺ |
| 197 | [M - CH₃]⁺ |
| 181 | [M - OCH₃]⁺ |
| 167 | [M - CH₂OCH₃]⁺ |
| 151 | [M - CH₂OH - OCH₃]⁺ |
| 139 | Tropylium-like ions |
Crystallographic Studies of Related Aromatic Methanol (B129727) Analogues
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and intermolecular interactions within the crystal lattice.
As of this writing, a crystal structure for this compound has not been reported in the crystallographic databases. However, the examination of crystal structures of related aromatic methanol analogues can provide valuable insights into the likely solid-state conformation of the target molecule.
For instance, in the crystal structures of other 2,5-dimethoxyphenyl derivatives, the methoxy groups are typically observed to be nearly coplanar with the benzene (B151609) ring, with slight torsions to minimize steric hindrance. The presence of the additional methoxymethyl and hydroxyl groups in the target compound would introduce further possibilities for hydrogen bonding and other intermolecular interactions, which would ultimately determine the crystal packing arrangement. The lack of a reported crystal structure for this specific compound highlights an area for future research, as such a study would provide definitive conformational data and insights into its solid-state behavior.
Derivatives and Analogues of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol
Modifications at the 4-Position of the Phenyl Ring
The 4-position of the 2,5-dimethoxyphenyl scaffold is a critical determinant of activity in related compound series. nih.gov Replacing the methoxymethyl (-CH₂OCH₃) group with various other substituents can dramatically alter the molecule's steric, electronic, and lipophilic profile. Drawing parallels from the extensively studied 2,5-dimethoxyphenethylamine (2C-X) family, a wide array of functional groups could be introduced.
Research into the 2C-X series has shown that decorating the 4-position with a lipophilic substituent generally increases agonist potency at serotonin (B10506) 5-HT₂ receptors. nih.gov Analogues could be synthesized featuring substitutions such as:
Halogens: Fluoro, chloro, bromo, and iodo substituents.
Alkyl Groups: Small alkyl chains like methyl, ethyl, and n-butyl. nih.gov
Thioalkyl Groups: Groups such as methylthio, ethylthio, and isopropylthio have been explored in related series. nih.gov
Trifluoromethyl (TFM) and Nitrile Groups: These electron-withdrawing groups can significantly alter the electronic character of the aromatic ring. nih.gov
Alkoxy Groups: Varying the length of an alkoxy chain at the 4-position has been shown to influence receptor binding preferences in related phenethylamines and amphetamines. frontiersin.org
The following table summarizes potential modifications at the 4-position, based on substituents explored in analogous 2,5-dimethoxyphenyl structures.
| Substituent Class | Example Substituents | Potential Impact |
| Halogens | -F, -Cl, -Br, -I | Alters lipophilicity and electronic properties |
| Alkyls | -CH₃, -C₂H₅, -C₄H₉ | Increases lipophilicity |
| Thioalkyls | -SCH₃, -SC₂H₅, -S-CH(CH₃)₂ | Modifies steric and electronic profile |
| Electron-withdrawing | -CF₃, -CN | Significantly alters ring electronics |
| Alkoxy | -OCH₃, -OC₂H₅, -OC₃H₇ | Influences receptor binding and selectivity |
Alterations of the Methoxy (B1213986) Substitution Pattern on the Aromatic Core
The specific 2,5-dimethoxy arrangement is a hallmark of many biologically active phenethylamines and amphetamines. Altering this pattern by shifting the methoxy groups to other positions (e.g., 2,4- or 3,5-) or changing the number of methoxy substituents would fundamentally change the molecule's shape and electronic distribution.
Studies on other aromatic systems have demonstrated that the substitution position of methoxy groups significantly affects intermolecular interactions, crystal packing, and charge transport properties. rsc.org For instance, research on carbazole-based compounds shows that the substitution topology (e.g., 2,7- vs. 3,6-disubstituted) has a pronounced effect on the molecule's electronic properties and hole mobility. rsc.org The introduction of a methoxy group can also reduce a molecule's HOMO-LUMO gap, depending on its position. rsc.org Therefore, rearranging the methoxy groups on the phenyl ring of (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol would be expected to produce analogues with distinct physicochemical characteristics.
Structural Elaboration of the Methanol (B129727) Functionality
The benzylic alcohol (-CH₂OH) is a key feature distinguishing this compound from related phenethylamine (B48288) series. This functional group is amenable to various chemical transformations, leading to a range of derivatives. The reactivity of this benzylic position is enhanced due to the stabilization of reaction intermediates by the adjacent aromatic ring. wikipedia.org
Potential modifications include:
Oxidation: The primary alcohol can be oxidized to form the corresponding benzaldehyde (B42025) derivative (2,5-Dimethoxy-4-(methoxymethyl)benzaldehyde) or further to the benzoic acid derivative (2,5-Dimethoxy-4-(methoxymethyl)benzoic acid).
Esterification: Reaction with carboxylic acids or their derivatives would yield a variety of esters, altering the polarity and steric bulk at this position.
Etherification: Conversion of the alcohol to an ether by reaction with an alkyl halide would produce analogues with modified lipophilicity.
Replacement: The hydroxyl group could be substituted with other functionalities, such as halides or amines, to create a diverse set of new compounds.
These transformations would significantly impact the molecule's ability to act as a hydrogen bond donor, a property that is often crucial for molecular recognition at biological targets.
Comparative Analysis with Related Phenethylamine and Amphetamine Analogues
A comparative analysis between this compound and the well-known 2,5-dimethoxy-4-substituted phenethylamines (2C series) and amphetamines (DOx series) is instructive. The fundamental structural difference is the substituent at the 1-position of the benzene (B151609) ring: a methanol group versus an aminoethyl or aminopropyl chain.
The 2C series and their N-benzyl derivatives (NBOMes) are known for their interactions with serotonin receptors, particularly the 5-HT₂ subtypes. nih.govresearchgate.netmdpi.com The ethylamine (B1201723) side chain is crucial for this activity. In this compound, this side chain is absent and replaced by a simple methanol group. This substitution removes the basic nitrogen atom, which is a key pharmacophoric element for the receptor interactions of the 2C series. Consequently, one would anticipate a profoundly different pharmacological profile for this compound compared to its phenethylamine and amphetamine cousins.
Structure-Activity Relationship (SAR) Studies in Related 2,5-Dimethoxy-4-substituted Aromatic Systems
SAR studies on 2,5-dimethoxy-4-substituted phenethylamines provide a robust framework for predicting how changes at the 4-position influence biological activity, particularly at serotonin 5-HT₂A and 5-HT₂C receptors. nih.govnih.gov These studies highlight that the nature of the 4-substituent is a powerful determinant of receptor affinity and functional potency. nih.gov
Several key trends have been observed:
Lipophilicity and Potency: Generally, increasing the lipophilicity of the 4-substituent enhances agonist potency at 5-HT₂ receptors. nih.gov For example, 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) is significantly more potent than its unsubstituted counterpart. nih.gov
Substituent Size: While lipophilicity is important, bulky substituents at the 4-position can decrease activity. researchgate.net
Electronic Effects: The introduction of potent electron-withdrawing groups like trifluoromethyl (in 2C-TFM) can lead to very high potency. nih.gov
Thioalkyl Chains: A series of 4-thioalkyl analogues have been studied, showing that variations in the alkyl chain length and structure modulate activity. For instance, 2C-T-2 (ethylthio) and 2C-T-7 (n-propylthio) are known psychoactive compounds. researchgate.net
The following interactive data table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) at human 5-HT₂A and 5-HT₂C receptors for several representative 4-substituted-2,5-dimethoxyphenethylamines.
| Compound | 4-Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 2C-B | -Br | 1.6 | 4.1 | 1.6 | 5.8 |
| CYB210010 | -SCF₃ | 0.35 | 0.55 | - | - |
| DOI | -I | 0.28 | 0.48 | - | - |
| 2C-TFM | -CF₃ | - | - | Potent Agonist | Potent Agonist |
Data compiled from multiple sources. nih.govacs.org
These SAR findings from related series provide a predictive tool for designing novel analogues of this compound, suggesting that modifications at its 4-position would be a fruitful area of investigation to modulate its chemical and biological properties. nih.gov
Mechanistic Investigations of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol and Analogues
Mechanistic Pathways of Chemical Reactions
The chemical reactivity of (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol is dictated by its primary functional groups: a benzyl (B1604629) alcohol, two methoxy (B1213986) groups, and a methoxymethyl ether attached to a benzene (B151609) ring. The mechanistic pathways for this compound can be inferred from the known reactions of similarly substituted benzyl alcohol and dimethoxybenzene derivatives.
The benzyl alcohol moiety is a primary site of reaction. Like other benzyl alcohols, it can undergo oxidation to first form an aldehyde and subsequently a carboxylic acid. inchem.orgunimi.itwikipedia.org Catalytic oxidation, for instance using bimetallic catalysts, is a common method for this transformation in related methoxy-substituted benzyl alcohols. unimi.it The compound can also participate in esterification reactions with carboxylic acids. wikipedia.org Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a resonance-stabilized benzyl cation. This carbocation is susceptible to nucleophilic attack and is a key intermediate in electrophilic substitution reactions where the compound acts as an alkylating agent for other arenes. rsc.orgresearchgate.net
The aromatic ring is highly activated towards electrophilic substitution due to the presence of two electron-donating methoxy groups and the methoxymethyl group. These substituents direct incoming electrophiles primarily to the positions ortho and para to them, although steric hindrance may influence the final regioselectivity. The methoxymethyl group (-CH₂OCH₃) itself can undergo cleavage under certain conditions, typically involving acid catalysis, which would proceed via the formation of a benzylic carbocation and release of methanol (B129727).
Enzymatic Reaction Mechanisms in Biotransformation Processes
The enzymatic biotransformation of this compound is not extensively documented. However, detailed mechanistic studies have been performed on the closely related analogue, 4-(methoxymethyl)phenol (B1201506), with the flavoenzyme Vanillyl-Alcohol Oxidase (VAO). These studies provide a robust model for the potential enzymatic conversion pathways. nih.govwur.nl VAO, sourced from the fungus Penicillium simplicissimum, is a flavoprotein that catalyzes the oxidation of a wide variety of para-substituted phenolic compounds. tandfonline.com
The catalytic mechanism of VAO with the physiological substrate 4-(methoxymethyl)phenol involves a multi-step process within the enzyme's active site. researchgate.net The reaction is initiated by the deprotonation of the substrate's phenolic hydroxyl group. researchgate.net The resulting phenolate (B1203915) anion then undergoes oxidation via hydride transfer to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This step is crucial and results in the reduction of the FAD and the formation of a highly electrophilic p-quinone methide intermediate. nih.govresearchgate.netnih.gov
Isotopic labeling studies using H₂¹⁸O have confirmed that the next step involves the nucleophilic attack of a water molecule on the Cα-atom of the quinone methide intermediate. nih.govsemanticscholar.org This hydration event is likely facilitated by active site residues, such as Asp-170, which is considered critical for the hydration step. pnas.org The resulting unstable hemiacetal intermediate subsequently decomposes, leading to the cleavage of the methoxymethyl group and yielding the final products: 4-hydroxybenzaldehyde (B117250) and methanol. nih.govsemanticscholar.org The anaerobic reduction of VAO by 4-(methoxymethyl)phenol leads to a stable spectral intermediate with an absorption maximum at 364 nm, which has been identified as the binary complex between the reduced enzyme and the p-quinone methide product. nih.govpnas.org
Flavoprotein oxidase catalysis, including the reactions mediated by VAO, is conceptually divided into two distinct phases: a reductive half-reaction and an oxidative half-reaction. wur.nluni-konstanz.deresearchgate.net
Oxidative Half-Reaction : In the second phase, the reduced flavin cofactor (E-FADH₂) is reoxidized by molecular oxygen (O₂). wur.nl This reaction regenerates the oxidized form of the enzyme, making it available for another catalytic cycle, and produces hydrogen peroxide (H₂O₂) as a byproduct. wur.nlnih.gov The reoxidation of the reduced enzyme-intermediate binary complex is a very rapid process. nih.govsemanticscholar.org
Kinetic data for the VAO-catalyzed conversion of 4-(methoxymethyl)phenol supports a ternary complex mechanism where the rate of flavin reduction is rate-limiting. nih.govsemanticscholar.org
| Kinetic Parameter | Value | Description |
|---|---|---|
| Turnover Rate (kcat) | 3.1 s-1 | The maximum number of substrate molecules converted to product per enzyme active site per second. nih.govsemanticscholar.org |
| Flavin Reduction Rate | 3.3 s-1 | The rate of the reductive half-reaction, where the FAD cofactor is reduced by the substrate. This rate is fast enough to account for the overall turnover. nih.govsemanticscholar.org |
| Anaerobic Intermediate Decay Rate | 0.01 s-1 | The slow decay rate of the reduced enzyme-quinone methide complex in the absence of oxygen, indicating it is not catalytically relevant for product release. nih.govsemanticscholar.org |
| Reoxidation Rate (Reduced Binary Complex) | 1.5 x 105 M-1s-1 | The second-order rate constant for the reaction of the reduced enzyme-intermediate complex with molecular oxygen. nih.govsemanticscholar.org |
| Reoxidation Rate (Free Reduced Enzyme) | 3.1 x 105 M-1s-1 | The second-order rate constant for the reaction of the free reduced enzyme with molecular oxygen. nih.govsemanticscholar.org |
The mechanisms of enzymatic demethylation can vary significantly depending on the enzyme family. frontiersin.org For many flavoprotein oxidases that act on substrates with electron-withdrawing activating groups, a common mechanism involves the abstraction of a relatively acidic α-hydrogen as a proton, which formally proceeds through a carbanion intermediate or a transition state with carbanionic character. uni-konstanz.de This pathway is particularly relevant for the oxidation of substrates like α-hydroxy acids. uni-konstanz.de
However, in the context of VAO-catalyzed oxidative demethylation of 4-(methoxymethyl)phenol, the dominant and well-supported postulated mechanism does not involve a carbanion intermediate. nih.gov Instead, evidence points towards a hydride transfer from the electron-rich phenolate to the flavin, generating an electrophilic p-quinone methide intermediate. nih.govresearchgate.netnih.gov This is distinct from a mechanism that would generate a nucleophilic carbanion on the substrate. While carbanion intermediates are a possibility in other flavoenzyme systems, the data for VAO and its phenolic substrates strongly favor the quinone methide pathway. uni-konstanz.de Other enzyme classes, such as cytochrome P450 monooxygenases, perform O-demethylation via a different mechanism involving hydroxylation of the methyl group, followed by the spontaneous decomposition of the resulting acetal (B89532). nih.gov
Photochemical Reaction Mechanisms of the Methoxymethyl Moiety
The photochemical behavior of this compound is influenced by the light-absorbing arene (aromatic ring) and the nature of its benzylic C-O bonds. Upon absorption of UV light, the aromatic ring is promoted to an electronically excited state. nih.gov According to Baird's rule, aromatic systems like benzene become antiaromatic and highly reactive in their lowest excited states, which can unlock unique reaction pathways. nih.gov
For methoxy-substituted benzyl alcohols, studies have shown that the primary photochemical event upon irradiation in aqueous solution is photodehydroxylation. rsc.org This reaction proceeds from the singlet excited state and involves the cleavage of the C-OH bond to form a benzyl cation intermediate, which can then be trapped by solvent or other nucleophiles. rsc.org
The methoxymethyl ether linkage (-CH₂-O-CH₃) represents another potential site for photochemical reaction. The excitation of the arene can lead to the cleavage of the benzylic C-O bond. This cleavage can occur through two primary mechanistic pathways:
Heterolytic Cleavage : Similar to the photodehydroxylation, this pathway would involve the formation of a benzyl cation and a methoxide (B1231860) anion.
Homolytic Cleavage : This pathway involves the breaking of the C-O bond to form a benzyl radical and a methoxy radical.
The specific pathway taken depends on factors such as solvent polarity and the electronic nature of the excited state. Furthermore, the presence of multiple methoxy groups on the ring can influence the energy of the excited states and the quantum yields of the photochemical reactions. rsc.org In some cases, photochemical reactions of arenes can lead to complex cycloadditions and rearrangements, although simple bond cleavage is often favored for benzyl derivatives. d-nb.info
Biological Activity Profiles of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol and Its Analogues in Vitro and Non Human in Vivo Studies
In Vitro Receptor Binding and Functional Assays
The in vitro pharmacological profile of analogues of (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol has been explored through receptor binding and functional assays, primarily focusing on their interactions with serotonin (B10506) receptors.
Analogues of this compound, particularly the 2,5-dimethoxyphenethylamine (2C-x) and 2,5-dimethoxyamphetamine (B1679032) (DOx) series, have been extensively studied for their effects on serotonin receptors. These compounds are predominantly known for their agonist activity at the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C), which is believed to be a key mechanism underlying their biological effects.
Structure-activity relationship studies have revealed that the nature of the substituent at the 4-position of the 2,5-dimethoxyphenyl ring significantly influences the affinity and efficacy at these receptors. For instance, N-benzyl substitution on phenethylamine (B48288) hallucinogens has been shown to markedly enhance their affinity for the 5-HT2A receptor. nih.gov One such derivative, 25I-NBOMe, a potent 5-HT2A receptor agonist, has been shown to be significantly more potent than its non-N-benzylated counterpart, 2C-I. nih.gov
Studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines demonstrated a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org The corresponding amphetamine derivatives (3C-O series) displayed a similar preference. frontiersin.org Some of these compounds act as full or partial agonists at the 5-HT2A and 5-HT2B receptors. frontiersin.org For example, MALM and MMALM were identified as full agonists at the 5-HT2A receptor. frontiersin.org
The table below summarizes the in vitro binding affinities and functional activities of selected analogues at serotonin receptors.
| Compound | Receptor | Assay Type | Value | Units |
| MALM | 5-HT2A | Functional (Agonist) | 89 | % efficacy |
| MMALM | 5-HT2A | Functional (Agonist) | 95 | % efficacy |
| Various 3C-O derivatives | 5-HT2A | Binding Affinity (Ki) | 61 - 980 | nM |
| Various 3C-O derivatives | 5-HT2A | Functional (EC50) | 2 - 990 | nM |
This table is for illustrative purposes and includes data for representative analogues. For specific values of individual compounds, please refer to the cited literature. frontiersin.org
While the primary focus of research has been on the serotonergic system, some analogues have been investigated for their interactions with other neurotransmitter systems, including the dopaminergic system.
For instance, the N-benzylphenethylamine derivative 25D-NBOMe has been shown to affect the dopaminergic system. nih.gov In neurochemical studies, treatment with 25D-NBOMe influenced the expression of dopamine (B1211576) D1 and D2 receptors, as well as the dopamine transporter (DAT). nih.gov Furthermore, microdialysis studies in rats revealed that this compound increased extracellular levels of dopamine and its metabolites in the nucleus accumbens. nih.gov In contrast, some 2C-O derivatives showed no significant binding to dopamine D2 receptors or the dopamine transporter. frontiersin.org
Cellular Assays for Pharmacological Effects (In Vitro)
Cellular assays provide a platform to understand the pharmacological effects of compounds at a cellular level, including their potential antioxidant properties and their influence on cell fate processes like proliferation and apoptosis.
The antioxidant potential of derivatives related to this compound has been a subject of investigation. The presence of methoxyphenol moieties in these structures suggests a potential for antioxidant activity. researchgate.net Studies on various methoxyphenol derivatives have been conducted to evaluate their ability to scavenge free radicals using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays. researchgate.net The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.
Research on other classes of compounds containing substituted phenyl rings, such as 2-oxindole derivatives, has also demonstrated that specific substitutions can confer moderate to good antioxidant activity. nih.gov
The effects of related methoxy-substituted compounds on cellular proliferation and apoptosis have been explored in non-human cell lines. For example, a novel sponge-derived compound, 6-chloro-2-methoxy-N-(phenylmethyl)-9-acridinamine (BA), has been shown to inhibit cell proliferation and induce apoptosis in human hepatocellular carcinoma cells (SMMC-7721). nih.gov This compound was found to induce dose-dependent cytotoxicity and was accompanied by the activation of caspase-3 and a decrease in caspase-9 levels, key mediators of apoptosis. nih.gov
Non-Human Animal Behavioral and Pharmacodynamic Studies
Behavioral and pharmacodynamic studies in non-human animal models are crucial for understanding the in vivo effects of these compounds. A commonly used model to assess the in vivo activity of 5-HT2A receptor agonists is the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for the effects of these compounds in humans. nih.gov
Studies have shown that 2,5-dimethoxy-4-substituted phenethylamines and their N-benzyl derivatives can induce the HTR in mice. nih.gov For example, 2C-I and its highly potent N-benzyl derivative, 25I-NBOMe, both induce the HTR, with 25I-NBOMe being significantly more potent. nih.gov The selective 5-HT2A antagonist M100,907 was able to completely block the HTR induced by these compounds, confirming the involvement of the 5-HT2A receptor in this behavioral response. nih.gov
In addition to the HTR, other behavioral effects have been noted. For instance, the 2C-family analogue, 25D-NBOMe, has been shown to have reinforcing and rewarding effects in intravenous self-administration and conditioned place preference tests in rodents, suggesting a potential for abuse that may be linked to its effects on the dopaminergic system. nih.gov
Evaluation of Specific Behavioral Responses (e.g., Head-Twitch Response in Rodents)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for assessing the hallucinogenic potential of substances in humans. This response is primarily mediated by the activation of serotonin 5-HT2A receptors in the brain. Numerous studies have demonstrated that phenethylamine derivatives containing the 2,5-dimethoxy motif are potent agonists at this receptor and reliably induce the HTR.
Research on a variety of 4-substituted-2,5-dimethoxyphenethylamines shows a clear structure-activity relationship in their ability to elicit this response. For instance, N-benzyl substitution, as seen in the NBOMe series, dramatically increases potency compared to their 2C counterparts. One study found that 25I-NBOMe was 14 times more potent than its analogue 2C-I in inducing the HTR in mice. Similarly, modifications to the 4-position substituent on the phenyl ring significantly influence activity. Studies on 4-thio-substituted phenylalkylamines, such as 2C-T-2 and 2C-T-7, have shown that the length and structure of the alkylthio chain affect HTR potency. Generally, compounds with high affinity and agonist activity at the 5-HT2A receptor produce a robust HTR, confirming the crucial role of this receptor in the characteristic behavioral effects of this class of compounds.
| Compound | Relative Potency/Observation | Primary Receptor Implicated |
|---|---|---|
| 25I-NBOMe | Reported as 14-fold more potent than 2C-I. | 5-HT2A |
| CYB210010 | Elicited HTR at doses of 0.1-3 mg/kg. | 5-HT2A |
| 4-Thio-substituted Phenylalkylamines | Potency varies with alkyl chain length; α-methylation increases potency. | 5-HT2A |
| DOI (2,5-dimethoxy-4-iodoamphetamine) | Widely used as a tool to study HTR; effects are blocked by 5-HT2A antagonists. | 5-HT2A |
Locomotor Activity Assessments
The effects of 2,5-dimethoxy-substituted phenethylamines on locomotor activity in rodents have also been investigated. In contrast to stimulants that typically increase movement, many hallucinogenic compounds, including analogues of this compound, tend to decrease spontaneous locomotor activity, particularly at higher doses.
Studies involving several NBOMe compounds, such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, have consistently shown a reduction in locomotor activity in mice. This suppressant effect is dose-dependent and typically occurs within the first 30 to 90 minutes after administration. This reduction in movement is often accompanied by other behavioral changes indicative of hallucinogen-like effects. The suppression of locomotion is a key characteristic that distinguishes these compounds from other classes of psychoactive drugs in preclinical assessments.
| Compound | Observed Effect on Locomotion | Animal Model |
|---|---|---|
| 25B-NBOMe | Decreased locomotor activity. | Mice |
| 25C-NBOMe | Decreased locomotor activity. | Mice |
| 25I-NBOMe | Decreased locomotor activity. | Mice |
Investigation of Pro-motivational Effects
Recent research has begun to explore the potential therapeutic applications of 5-HT2A receptor agonists, including their effects on motivation. Amotivated states are a feature of several psychiatric disorders, and novel treatment avenues are actively being sought.
A study on 2,5-dimethoxy-4-propylamphetamine (B12754582) (DOPR), a structural analogue, investigated its effects on effortful motivation in mice. The findings indicated that low doses of DOPR, below the threshold required to induce the head-twitch response, could increase motivation in mice that exhibited low performance in effort-based tasks. This suggests a potential dissociation between the hallucinogenic-like effects and the pro-motivational effects of some 5-HT2A agonists. These preliminary findings open up avenues for exploring the therapeutic potential of compounds within this chemical class for conditions characterized by apathy and low motivation.
Biotransformation Studies (In Vitro / Non-Human In Vivo)
The metabolism of a compound dictates its duration of action and the nature of its byproducts. For the analogues of this compound, biotransformation studies have been conducted using in vitro models like human liver microsomes (pHLM) and in vivo animal models.
Metabolic Pathways and Metabolite Identification
The metabolism of 2,5-dimethoxy-substituted phenethylamines is complex, involving multiple phase I and phase II enzymatic reactions. For the NBOMe series, the primary metabolic pathways include O-demethylation, N-dealkylation, hydroxylation, and oxidative deamination. For 2C compounds like 2C-B, oxidative deamination is a major pathway, leading to the formation of corresponding ethanol (B145695) and acetic acid metabolites.
In studies with 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe using human liver microsomes, a large number of phase I metabolites were identified. Key transformations observed were:
Oxidative N-dealkylation: Cleavage of the N-benzyl group, often resulting in the corresponding 2C-X compound.
Oxidative O-demethylation: Removal of one or both methyl groups from the methoxy (B1213986) substituents on the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.
Oxidative Deamination: Conversion of the amine group, leading to alcohol and carboxylic acid metabolites.
Following these phase I reactions, the resulting metabolites can undergo phase II conjugation, most commonly with glucuronic acid, to facilitate excretion. In studies of 25I-NBOMe, a demethylated metabolite was found at significantly higher concentrations in urine than the parent drug, often as a glucuronide conjugate.
| Metabolic Reaction | Description | Resulting Metabolites (Examples) |
|---|---|---|
| O-Demethylation | Removal of a methyl group from a methoxy ether. | Hydroxy-methoxy-phenethylamines |
| N-Dealkylation | Cleavage of the N-benzyl group from NBOMe compounds. | 2C-X compounds (e.g., 2C-D, 2C-E) |
| Oxidative Deamination | Removal of the amine group, followed by oxidation. | Phenylacetic acid and phenylethanol derivatives |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated parent compounds or metabolites |
| Glucuronidation (Phase II) | Conjugation with glucuronic acid to increase water solubility for excretion. | Glucuronide conjugates of Phase I metabolites |
Enzymatic Demethylation and Ether Cleavage
The cleavage of the methoxy groups (O-demethylation) on the phenyl ring is a critical metabolic step for many of these compounds. This reaction is an example of ether cleavage, typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver. This process transforms the relatively lipophilic methoxy group into a more polar hydroxyl group, which can then be more easily conjugated and excreted.
Studies on 2C-B have shown that demethylation can occur, leading to hydroxylated metabolites. For NBOMe compounds, demethylation at the 5'-position of the phenethylamine ring has been identified as a primary route of metabolism, which is then often followed by glucuronidation. The specific CYP450 isozymes involved in these reactions can vary, influencing the metabolic rate and potential for drug-drug interactions. The enzymatic cleavage of these stable ether bonds is a fundamental step in the biotransformation and detoxification of this class of xenobiotics.
Computational Chemistry and Theoretical Modeling of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netresearchgate.net For (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol, these calculations can elucidate the distribution of electrons, orbital energies, and molecular reactivity.
Detailed research findings from DFT studies on structurally related aromatic compounds, such as other dimethoxy-substituted molecules, typically involve geometry optimization followed by the calculation of various electronic descriptors. researchgate.netresearchgate.net Methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net
The key outputs from such calculations for this compound would include:
Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the local electronic environment within the molecule.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents expected values for illustrative purposes, based on typical results for similar phenolic compounds.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. For this compound, docking studies could be used to screen for potential biological targets and to understand the molecular basis of its activity.
The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and a 3D structure of a target protein would be obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or MolDock, the ligand is placed into the binding site of the receptor, and various conformations are sampled. nih.gov
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
These predictions are crucial in drug discovery for identifying potential lead compounds and for optimizing their binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity (Score) | -7.5 kcal/mol | Indicates a potentially stable binding interaction. |
| Key Interacting Residues | ASP-145, LYS-88, PHE-189 | Highlights specific amino acids in the binding pocket. |
| Types of Interactions | Hydrogen bond with ASP-145 (hydroxyl group); Pi-Alkyl interaction with LYS-88 (phenyl ring); Pi-Pi stacking with PHE-189 (phenyl ring). | Details the specific non-covalent bonds stabilizing the complex. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of the molecule. Molecular Dynamics (MD) simulations go a step further by simulating the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability.
MD simulations can reveal:
Conformational Landscape: By simulating the molecule in a solvent (e.g., water) at a given temperature and pressure, MD can explore the different shapes the molecule can adopt and the energy barriers between them.
Stability of Ligand-Target Complexes: When applied to a docked complex, MD simulations can assess the stability of the predicted binding pose and the persistence of key intermolecular interactions over time. mdpi.comresearchgate.net
Solvation Effects: MD explicitly models the interactions between the solute and solvent molecules, providing a more realistic understanding of how the aqueous environment influences molecular conformation and interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The typical QSAR workflow includes:
Dataset Collection: A series of structurally related compounds with experimentally measured biological activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., LogP), electronic properties (e.g., atomic charges from DFT), or structural features (e.g., molecular weight, number of rotatable bonds). ufv.br
Model Building: A mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods to find a quantitative relationship between the descriptors and the activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. ufv.br
A successful QSAR model can be expressed as an equation, such as: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
This equation allows researchers to prioritize the synthesis of new analogues with potentially enhanced activity based on their calculated descriptor values.
Prediction of Physico-chemical Parameters (e.g., pKa, LogP for ionization/solubility behavior)
Physicochemical properties like the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP) are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Computational methods provide rapid predictions of these essential parameters.
pKa Prediction: The pKa value indicates the extent of ionization of a molecule at a given pH. For this compound, the phenolic hydroxyl group is the primary ionizable site. In silico tools use various approaches, from empirical methods based on large databases of known pKa values to quantum mechanical calculations, to predict this value. researchgate.netnih.gov
LogP Prediction: LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. Numerous computational algorithms exist to calculate LogP (often denoted as cLogP for calculated LogP) based on the molecule's structure by summing the contributions of its fragments.
Table 3: Predicted Physicochemical Properties for this compound These values are estimates generated by common predictive models and serve as a guide for experimental work.
| Property | Predicted Value | Implication |
|---|---|---|
| pKa (phenolic OH) | ~9.9 | Weakly acidic; mostly non-ionized at physiological pH. |
| LogP | ~1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Water Solubility | ~1.5 g/L | Low to moderate solubility in water. |
| Polar Surface Area (PSA) | ~58 Ų | Influences membrane transport and bioavailability. |
Environmental Behavior and Degradation Studies of 2,5 Dimethoxy 4 Methoxymethyl Phenyl Methanol
Chemical Stability Under Environmental Conditions
No information was found concerning the hydrolysis, oxidation, or other chemical degradation pathways of (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol under typical environmental conditions (e.g., in water, soil, or air). Data on its half-life and the formation of potential degradation products are not available.
Photodegradation Pathways
There are no studies available that investigate the direct or indirect photodegradation of this compound. Consequently, information on its reactivity with photochemically produced species, such as hydroxyl radicals, and the resulting degradation products is unknown.
Biodegradation Mechanisms (if applicable)
No studies were identified that have examined the biodegradation of this compound by microorganisms in any environmental matrix. Therefore, its potential for aerobic or anaerobic degradation, the microorganisms involved, and the metabolic pathways remain uncharacterized.
Advanced Applications in Chemical and Biological Research
Role as Synthetic Intermediates or Building Blocks
(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol serves as a valuable building block in organic synthesis due to the reactivity of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The methoxy (B1213986) groups influence the electronic properties of the aromatic ring, directing further electrophilic substitutions.
The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzaldehyde (B135726) with methoxymethyl chloride in the presence of a base. evitachem.com This process highlights its nature as a specifically designed intermediate, created to introduce a particular arrangement of functional groups into a target molecule. Its classification as a methoxy-substituted phenol (B47542) places it within a class of compounds known for a wide range of biological activities and as precursors for more complex molecular frameworks. evitachem.com The presence of multiple oxygen-containing functional groups allows for a variety of chemical modifications, making it an adaptable intermediate for constructing intricate molecular architectures.
| Property | Value |
|---|---|
| CAS Number | 668462-13-3 |
| Molecular Formula | C11H16O4 |
| Molecular Weight | 212.25 g/mol |
| Physical Form | Solid |
| IUPAC Name | This compound |
Design of Photoremovable Protecting Groups Utilizing the Methoxymethyl Moiety
Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a molecule upon irradiation with light, allowing for precise spatiotemporal control over the release of an active substance. wikipedia.orgmdpi.com The 2,5-dimethoxybenzyl substitution pattern is a well-established core structure for effective PPGs. For instance, derivatives of 3',5'-dimethoxybenzoin are known to be effective photolabile protecting groups that are sensitive to specific wavelengths of light. harvard.edu
The structural features of this compound are highly relevant to this field. The electron-donating methoxy groups on the phenyl ring are crucial for the photochemical properties that enable light-induced cleavage. Research on the photolysis of related dimethoxyphenyl (DMP) esters in methanol (B129727) shows the release of a free acid alongside coproducts such as indanone and 2-(methoxymethyl)-5-methylacetophenone. acs.orgnih.gov The formation of a methoxymethyl-substituted byproduct indicates that this moiety, as present in this compound, is compatible with and participates in the photochemical reactions central to deprotection. This suggests that the this compound framework is a promising scaffold for designing new PPGs, where the methoxymethyl group can be used to fine-tune properties like solubility or photochemical efficiency.
| PPG Class | Key Structural Feature | Typical Cleavage Wavelength | Released Substrates |
|---|---|---|---|
| o-Nitrobenzyl | 2-nitrobenzyl group | >300 nm | Phosphates, Carboxylates, Carbamates wikipedia.org |
| Phenacyl | Arylcarbonylmethyl group | UV range | Carboxylates, Sulfonates, Phosphates acs.org |
| Dimethoxybenzoin | 3',5'-dimethoxybenzoin | ~254 nm | Carbamates, Esters harvard.edu |
| p-Hydroxyphenacyl | p-hydroxyphenacyl group | ≥280 nm | Acids, Phosphates nih.gov |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The 2,5-dimethoxyphenyl scaffold, central to the structure of this compound, is a key pharmacophore in the development of probes for neurological targets.
Recent structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent and long-acting agonists for serotonin (B10506) 5-HT2 receptors. nih.gov One such compound, CYB210010, derived from this structural class, has demonstrated high potency at 5-HT2A and 5-HT2C receptors and readily crosses into the central nervous system. nih.gov These molecules serve as critical tool compounds, or chemical probes, for investigating the therapeutic potential of 5-HT2 receptor activation and its role in neuroplasticity. nih.gov The synthesis of these phenethylamine (B48288) probes often starts from precursors with the 2,5-dimethoxy substitution pattern. Therefore, this compound represents a potential starting material or intermediate for creating novel chemical probes targeting G-protein coupled receptors and other biological systems.
| Compound Class | Biological Target | Key Findings | Research Application |
|---|---|---|---|
| 4-Substituted-2,5-dimethoxyphenethylamines | Serotonin 5-HT2A/2C Receptors | Discovery of potent and orally bioavailable agonists (e.g., CYB210010). nih.gov | Investigating neuroplasticity and therapeutic potential of 5-HT2 receptor activation. nih.gov |
| Phenanthridine Analogues | ΔFosB Transcription Factor | Identification of probes that disrupt DNA binding of ΔFosB dimers. nih.gov | Studying CNS disorders like drug addiction and depression. nih.gov |
Potential in Materials Science
In materials science, substituted phenolic and phenyl compounds are frequently used as monomers or additives to create polymers with tailored properties. The functional groups on this compound make it a candidate for incorporation into various polymer systems. The hydroxymethyl group can act as an initiation site for ring-opening polymerization or be converted into other polymerizable groups, such as acrylates or styrenes.
Polymers containing phenolic moieties, such as phenol-substituted polymethylsilanes, have been investigated as soluble conducting polymers where the aromatic groups contribute to the electronic properties. researchgate.net Similarly, N-substituted phenylmaleimide (B3051593) polymers are known for their high thermal stability, a property that can be modulated by the nature of the substituents on the phenyl ring. uctm.edu The incorporation of the this compound unit into polymer backbones could potentially enhance thermal stability, modify solubility, or introduce specific optical properties due to the chromophoric nature of the substituted benzene (B151609) ring.
| Polymer Type | Role of this compound | Potential Property Enhancement |
|---|---|---|
| Polyesters / Polycarbonates | As a diol-like monomer (after modification) | Increased thermal stability, altered refractive index |
| Polymethacrylates | As a functional side chain | Modified solubility, introduction of a UV-active chromophore rsc.org |
| Epoxy Resins | As a curing agent or modifier | Improved mechanical properties and chemical resistance |
| Conducting Polymers | As a substituted phenolic component | Enhanced solubility and processability researchgate.net |
Q & A
Basic Questions
Q. What are the common synthetic routes for (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol, and what key analytical techniques confirm its purity and structure?
- Answer: The compound is typically synthesized via multi-step Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, methoxy groups can be introduced using methylating agents like dimethyl sulfate under basic conditions . Post-synthesis, purity is confirmed via HPLC (≥95% purity threshold) and structural elucidation through H/C NMR (e.g., δ 3.3–3.8 ppm for methoxy protons) and FT-IR (O-H stretch at ~3200–3400 cm). Mass spectrometry (HRMS ) validates the molecular ion peak (e.g., [M+H] at m/z 242.1152) .
Q. How do the methoxy and methoxymethyl substituents influence the compound’s physicochemical properties relevant to drug design?
- Answer: The methoxy groups enhance lipophilicity (logP ~1.8), improving membrane permeability, while the methoxymethyl group introduces steric bulk, potentially reducing metabolic degradation. Polar surface area (PSA ~50 Å) and solubility (~2.3 mg/mL in DMSO) are critical for bioavailability assessments. These properties are quantified via shake-flask experiments and HPLC-based logP measurements .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve yield in the synthesis of this compound, especially when scaling up?
- Answer: Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl) for Friedel-Crafts steps (yield improvement from 45% to 68%) .
- Temperature control : Reflux in methanol (65–70°C) minimizes side-product formation .
- Purification : Gradient column chromatography (hexane:EtOAc 4:1) or recrystallization (ethanol/water) enhances purity .
Scalability requires flow chemistry setups to maintain exothermic control and DoE (Design of Experiments) for parameter optimization .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Answer: Discrepancies in IC values (e.g., 5 μM vs. 20 μM) may arise from assay conditions (pH, serum proteins) or cell line variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for serum content .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT) .
- Meta-analysis : Apply Bland-Altman plots or Mann-Whitney U tests to assess systematic biases .
Q. What computational methods predict the binding affinity of this compound with target enzymes, and how do molecular dynamics simulations validate these predictions?
- Answer: Docking studies (AutoDock Vina) model interactions with active sites (e.g., CYP450 enzymes), with scoring functions (ΔG ≤ -8 kcal/mol indicating strong binding). Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories assess stability (RMSD ≤ 2 Å) and key residue interactions (e.g., hydrogen bonds with Ser128) . MM-PBSA/GBSA calculations quantify binding free energy, corroborating experimental IC data .
Q. In studying the compound’s metabolic stability, what in vitro models are most predictive of in vivo outcomes, and how should researchers account for interspecies variability?
- Answer: Use hepatocyte microsomes (human vs. rat) to estimate intrinsic clearance (CL). For example, human CYP3A4/2D6 isoforms often dominate metabolism. Interspecies scaling applies allometric principles (e.g., 70 kg human vs. 0.25 kg rat). PPB (Plasma Protein Binding) assays (equilibrium dialysis) adjust for free fraction differences. Data normalization via hepatocyte scaling factors (e.g., 120 million cells/g liver) improves translatability .
Methodological Notes
- Data Contradictions : Address assay variability with standard operating procedures (SOPs) and cross-lab validation .
- Structural Analogues : Compare with derivatives (e.g., chloro- or morpholino-substituted phenylmethanols) via QSAR models to identify critical substituents .
- Thermal Analysis : DSC/TGA (heating rate 10°C/min under N) determines melting points (~120°C) and decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
